molecular formula C9H11F2NO2S B2651358 1-(2,5-Difluorophenyl)-N,N-dimethylmethanesulfonamide CAS No. 1263276-78-3

1-(2,5-Difluorophenyl)-N,N-dimethylmethanesulfonamide

Cat. No.: B2651358
CAS No.: 1263276-78-3
M. Wt: 235.25
InChI Key: LQGITUHOKPCEGO-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)-N,N-dimethylmethanesulfonamide is an organic compound characterized by the presence of two fluorine atoms on a phenyl ring, a dimethylamine group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Difluorophenyl)-N,N-dimethylmethanesulfonamide typically involves the reaction of 2,5-difluoroaniline with dimethylamine and methanesulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,5-Difluoroaniline+Dimethylamine+Methanesulfonyl chlorideThis compound\text{2,5-Difluoroaniline} + \text{Dimethylamine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} 2,5-Difluoroaniline+Dimethylamine+Methanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Difluorophenyl)-N,N-dimethylmethanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(2,5-Difluorophenyl)-N,N-dimethylmethanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as fluorinated polymers.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

    Industrial Applications: The compound is explored for its use in various industrial processes, including as a catalyst or intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)-N,N-dimethylmethanesulfonamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Difluorophenyl)-N,N-dimethylmethanesulfonamide
  • 1-(2,4-Difluorophenyl)-N,N-dimethylmethanesulfonamide
  • 1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one

Uniqueness

1-(2,5-Difluorophenyl)-N,N-dimethylmethanesulfonamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-(2,5-difluorophenyl)-N,N-dimethylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO2S/c1-12(2)15(13,14)6-7-5-8(10)3-4-9(7)11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGITUHOKPCEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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